molecular formula C15H21ClN2O B2534829 N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride CAS No. 1432-04-8

N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride

Cat. No.: B2534829
CAS No.: 1432-04-8
M. Wt: 280.79 g/mol
InChI Key: BRQQOUNKQBWVTN-UHFFFAOYSA-N
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Description

Cyclopropyl norfentanyl (hydrochloride) is an analytical reference material that is structurally similar to known opioids. It is a presumptive metabolite of cyclopropyl fentanyl and is primarily used in research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl norfentanyl (hydrochloride) involves the cyclopropanation of norfentanyl. The reaction typically requires a cyclopropylating agent such as cyclopropyl bromide in the presence of a base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: Industrial production of cyclopropyl norfentanyl (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl norfentanyl (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Scientific Research Applications

Cyclopropyl norfentanyl (hydrochloride) is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Cyclopropyl norfentanyl (hydrochloride) is unique due to its cyclopropyl group, which imparts distinct chemical and pharmacological properties. Similar compounds include:

  • Cyclopropyl fentanyl
  • Cyclobutyl fentanyl
  • Cyclopentyl fentanyl
  • Cyclohexyl fentanyl
  • 2,2,3,3-Tetramethylcyclopropyl fentanyl

These compounds differ in the size and substitution pattern of the alicyclic ring, which affects their metabolic stability and receptor binding affinity .

Properties

IUPAC Name

N-phenyl-N-piperidin-4-ylcyclopropanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O.ClH/c18-15(12-6-7-12)17(13-4-2-1-3-5-13)14-8-10-16-11-9-14;/h1-5,12,14,16H,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQQOUNKQBWVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N(C2CCNCC2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801037131
Record name Cyclopropyl norfentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801037131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432-04-8
Record name Cyclopropyl norfentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801037131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride
Reactant of Route 2
N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride
Reactant of Route 3
N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride
Reactant of Route 4
Reactant of Route 4
N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride
Reactant of Route 5
Reactant of Route 5
N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride
Reactant of Route 6
N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride

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